molecular formula C26H23ClN4O2 B2380433 1-(4-chlorobenzyl)-3-(4-phenylpiperazine-1-carbonyl)-1,8-naphthyridin-2(1H)-one CAS No. 1005296-48-9

1-(4-chlorobenzyl)-3-(4-phenylpiperazine-1-carbonyl)-1,8-naphthyridin-2(1H)-one

Cat. No. B2380433
CAS RN: 1005296-48-9
M. Wt: 458.95
InChI Key: HHKORGPMPONIRT-UHFFFAOYSA-N
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Description

1-(4-chlorobenzyl)-3-(4-phenylpiperazine-1-carbonyl)-1,8-naphthyridin-2(1H)-one, also known as BPN14770, is a small molecule drug that has been developed for the treatment of cognitive impairment associated with neurodegenerative diseases such as Alzheimer's disease.

Scientific Research Applications

Synthesis and Derivative Formation

The chemical compound 1-(4-chlorobenzyl)-3-(4-phenylpiperazine-1-carbonyl)-1,8-naphthyridin-2(1H)-one is of interest due to its role in the synthesis of various pyridine and fused pyridine derivatives. For instance, reactions involving similar naphthyridine derivatives have led to the creation of isoquinoline and pyrido[2,3-d]pyrimidine derivatives, demonstrating the compound's utility in generating a broad range of heterocyclic compounds with potential pharmaceutical applications (Al-Issa, 2012). Similarly, employing one-pot synthesis methodologies, fused [1,6]naphthyridine derivatives have been crafted, showcasing an eco-friendly approach to constructing the naphthyridine skeleton, which is crucial for the development of novel therapeutic agents (Kumar et al., 2017).

Catalysis and Synthetic Efficiency

Compounds analogous to this compound have been utilized as intermediates in the synthesis of intricate nitrogen-containing heterocycles. These processes often explore the reactivity of naphthyridine derivatives towards various reagents, underlining the compound's role in synthesizing biologically active molecules with potential insecticidal properties (Takeuchi & Hamada, 1976).

Biological Evaluation

Recent research has focused on synthesizing substituted N-(3-aryl-1,8-naphthyridin-2-yl) and N,N′-bis(3-aryl-1,8-naphthyridin-2-yl)benzene-1,4-diamines and analyzing their biological activities. Such studies are pivotal in identifying new therapeutic agents, as these compounds are evaluated for antimicrobial activity, showcasing the potential medical applications of naphthyridine derivatives in combating microbial resistance (Ravi et al., 2018).

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-(4-phenylpiperazine-1-carbonyl)-1,8-naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClN4O2/c27-21-10-8-19(9-11-21)18-31-24-20(5-4-12-28-24)17-23(26(31)33)25(32)30-15-13-29(14-16-30)22-6-2-1-3-7-22/h1-12,17H,13-16,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHKORGPMPONIRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC4=C(N=CC=C4)N(C3=O)CC5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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